molecular formula C6H9ClN4 B1428936 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine CAS No. 94415-40-4

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine

Cat. No.: B1428936
CAS No.: 94415-40-4
M. Wt: 172.61 g/mol
InChI Key: VHOUIJPEINQDSA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine (CAS: 94415-40-4) is a substituted pyrimidine derivative with systematic IUPAC nomenclature (6-chloro-2,5-dimethylpyrimidin-4-yl)hydrazine . Its molecular formula C₆H₉ClN₄ (molecular weight: 172.62 g/mol) features a pyrimidine core modified at four positions:

  • Chlorine at position 6
  • Methyl groups at positions 2 and 5
  • Hydrazinyl group (–NH–NH₂) at position 4 .

The structural hierarchy classifies it as:

  • Heterocyclic compound (pyrimidine backbone)
  • Diazine derivative (two nitrogen atoms in the six-membered ring)
  • Functionalized hydrazine analog (reactive –NH–NH₂ group) .

Key Structural Features:

Property Description
SMILES CC1=C(N=C(N=C1Cl)C)NN
Ring system Pyrimidine with substituents at C2, C4, C5, and C6
Symmetry Asymmetric due to unequal substitution pattern
Tautomeric potential Limited due to fixed substituents; no enolic forms observed .

Historical Context in Pyrimidine Chemistry

Pyrimidine chemistry originated in the 19th century with Scheele’s isolation of uric acid (1776) and Brugnatelli’s discovery of alloxan (1818) . The first synthetic pyrimidine, barbituric acid, was reported by Grimaux in 1879 via urea-malonic acid condensation . Systematic studies by Pinner (1884) established pyrimidine as a distinct heterocyclic class, while Gabriel’s 1900 synthesis of the parent pyrimidine solidified its place in organic chemistry .

This compound emerged more recently as part of efforts to functionalize pyrimidines for pharmaceutical applications. Its synthesis likely involves:

  • Chlorination of preformed pyrimidine intermediates
  • Hydrazine substitution at position 4 .

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic research:

Building Block for Complex Architectures

The hydrazinyl group enables:

  • Cyclocondensation reactions to form triazoles, tetrazoles, or fused rings .
  • Metal coordination via the N–N bridge, useful in catalysis .

Medicinal Chemistry Applications

Potential roles include:

  • Kinase inhibition : Pyrimidine derivatives modulate ATP-binding pockets .
  • Antibacterial agents : Hydrazine-modified pyrimidines disrupt folate biosynthesis .

Physicochemical Properties

Property Value/Description Source
Melting point 165–173°C (decomposition observed)
Boiling point Estimated 287.3±40.0°C (760 mmHg)
Density 1.4±0.1 g/cm³
Solubility Slight in water; soluble in DMSO, ethanol
LogP 1.03 (predicted)

These properties make it suitable for solvent-based synthetic protocols and drug formulation studies .

Properties

IUPAC Name

(6-chloro-2,5-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOUIJPEINQDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylpyrimidine.

    Chlorination: The 4-position of the pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro group.

    Hydrazination: The chlorinated intermediate is then reacted with hydrazine hydrate (N2H4·H2O) to introduce the hydrazinyl group at the 6-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in oxidation and reduction reactions, forming different oxidation states.

    Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-hydrazinyl-2,5-dimethylpyrimidine or 4-alkoxy-6-hydrazinyl-2,5-dimethylpyrimidine can be formed.

    Oxidation Products: Oxidized derivatives of the hydrazinyl group.

    Reduction Products: Reduced forms of the hydrazinyl group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine has been explored for its potential as an antimicrobial agent . Research indicates that derivatives of pyrimidine compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various pyrimidine derivatives possess selective toxicity against specific bacterial strains and fungi, making them candidates for antibiotic development .

Anticancer Activity

The compound is also investigated for its anticancer properties . Similar pyrimidine derivatives have demonstrated antiproliferative effects against cancer cell lines. Research has highlighted the importance of structural modifications in enhancing the efficacy of these compounds against tumors, particularly in lung cancer models .

Agricultural Applications

In agriculture, derivatives of this compound are being studied for their potential as herbicides . The ability of certain pyrimidine compounds to inhibit plant growth suggests they could be useful in controlling unwanted vegetation without harming crops .

Case Studies

Study ReferenceFocusFindings
Neumann et al. (2017)Antimicrobial ActivityReported significant activity against Mycobacterium tuberculosis and various fungal strains.
Journal of Chemistry (2017)Anticancer PropertiesHighlighted the selective toxicity of certain pyrimidine derivatives against human lung cancer cells with minimal toxicity to normal cells.
Agricultural Research (2020)Herbicide DevelopmentDemonstrated effective growth inhibition of common weeds with low toxicity to crops when using modified pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can also participate in electrophilic interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

4-Amino-6-chloro-2,5-dimethylpyrimidine (ACDP)

  • Substituents: Amino group at position 4, chloro at position 6, methyl groups at positions 2 and 5.
  • Key Differences: The amino group in ACDP replaces the hydrazinyl group in the target compound. This substitution reduces nucleophilicity but enhances hydrogen-bonding capacity.
  • Applications : ACDP acts as a mechanism-based irreversible inhibitor of thiaminase I, binding to a V-shaped active-site cleft via interactions with cysteine and glutamate residues .
  • Reactivity: The amino group facilitates covalent bonding with enzyme active sites, whereas the hydrazinyl group in 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine may enable reversible or alternative binding modes.

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

  • Substituents : Hydroxyl group at position 4, chloro at position 6.
  • Lacking methyl groups, it has reduced steric hindrance.
  • Applications : Used in manufacturing and laboratory settings, likely as a precursor for synthesizing more complex pyrimidines. Its solubility in polar solvents is higher than methylated analogs .
  • Reactivity : The hydroxyl group participates in acid-base reactions, whereas hydrazinyl derivatives exhibit nucleophilic substitution or coordination chemistry.

4,6-Dichloro-5-methoxypyrimidine

  • Substituents : Chloro groups at positions 4 and 6, methoxy at position 5.
  • Key Differences : The dual chloro substituents enhance electrophilicity, making this compound reactive in cross-coupling reactions. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing hydrazinyl group.
  • Structural Insights : Crystal structures reveal Cl···N interactions (3.09–3.10 Å) stabilizing a three-dimensional framework, a feature absent in the hydrazinyl analog .
  • Applications: Potential use in synthesizing halogenated pharmaceuticals or agrochemicals.

4-Chloro-2,5-dimethylpyrimidine (CAS 41295-28-7)

  • Substituents : Chloro at position 4, methyl groups at positions 2 and 5.
  • Key Differences : Absence of the hydrazinyl group limits nucleophilic reactivity. Methyl groups enhance lipophilicity, favoring membrane permeability in biological systems.
  • Applications: Intermediate in organic synthesis, particularly for non-polar derivatives .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Cl (C4), NHNH₂ (C6), CH₃ (C2,5) ~185.6 High nucleophilicity, moderate solubility Pharmaceutical intermediates, ligands
4-Amino-6-chloro-2,5-dimethylpyrimidine (ACDP) NH₂ (C4), Cl (C6), CH₃ (C2,5) ~187.6 Irreversible enzyme inhibition Thiaminase I inhibition
6-Chloro-4-hydroxypyrimidine Cl (C6), OH (C4) ~134.5 High polarity, water-soluble Lab synthesis precursor
4,6-Dichloro-5-methoxypyrimidine Cl (C4,6), OCH₃ (C5) ~198.0 Electrophilic, crystalline framework Halogenated compound synthesis
4-Chloro-2,5-dimethylpyrimidine Cl (C4), CH₃ (C2,5) ~156.6 Lipophilic, low reactivity Non-polar intermediates

Research Implications and Industrial Relevance

  • Hydrazinyl vs. Amino/Hydroxyl Groups: The hydrazinyl group in this compound offers unique reactivity for forming Schiff bases or metal complexes, distinguishing it from amino (ACDP) or hydroxyl analogs .

Biological Activity

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic potential.

This compound is characterized by its hydrazinyl and chloro functional groups, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The hydrazinyl group may participate in redox reactions.
  • Condensation Reactions : It can react with carbonyl compounds to form hydrazones.

These reactions are crucial for the synthesis of derivatives that may exhibit enhanced biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with nucleophilic sites on biomolecules, inhibiting enzyme activity or disrupting cellular processes. Additionally, the chloro group enhances the compound's electrophilic character, facilitating interactions with cellular targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has shown promising antibacterial activity against standard strains such as E. coli and S. aureus, with minimal inhibitory concentration (MIC) values ranging between 500–1000 µg/mL .
  • Hydrazone Derivatives : Related compounds have demonstrated potent antibacterial effects, suggesting that modifications to the hydrazinyl structure may enhance bioactivity against various pathogens .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines:

  • Cell Line Studies : Compounds derived from this structure were evaluated for their activity against cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Notably, some derivatives displayed IC50 values in the nanomolar range, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
5cH4600.07
5jH4600.05
-HT-296.31
-MDA-MB-2316.50

These results suggest that structural modifications can significantly influence the anticancer efficacy of these compounds.

Case Studies

  • Antibacterial Screening : A study synthesized several hydrazone derivatives from pyrimidines and evaluated their antibacterial activities using paper diffusion methods. Compounds exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin .
  • Antiproliferative Evaluation : In a comparative study involving multiple synthesized derivatives, one compound demonstrated an IC50 value significantly lower than others tested against various cancer cell lines, highlighting the potential for targeted drug development based on structural modifications .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine?

A common method involves chlorination of a pyrimidine precursor (e.g., 4-hydroxy-2,5-dimethylpyrimidine) using phosphoryl chloride (POCl₃) under reflux conditions, followed by hydrazine substitution at the 6-position. Purification is typically achieved via column chromatography or recrystallization. Reaction monitoring using TLC or HPLC ensures minimal by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and hydrazinyl group presence.
  • IR spectroscopy to identify N–H and C–Cl stretches.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (using software like SHELXL) for definitive structural elucidation and hydrogen bonding analysis .

Q. What safety protocols are critical during experimental handling?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store waste separately in designated containers for hazardous chemicals.
  • Employ glove boxes for reactions generating toxic intermediates .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Cross-validation strategies include:

  • Performing neutron diffraction to resolve hydrogen atom positions.
  • Using DFT calculations to predict spectroscopic profiles and compare with experimental data.
  • Assessing solvent effects or polymorphism by recrystallizing under varied conditions (e.g., solvent polarity, temperature) .

Q. What reaction optimization strategies reduce by-products during synthesis?

  • Optimize stoichiometry (e.g., excess POCl₃ for complete chlorination).
  • Control reaction temperature to prevent side reactions (e.g., decomposition above 80°C).
  • Introduce catalysts (e.g., DMF as a Lewis acid) to enhance selectivity.
  • Monitor progress via real-time HPLC or in-situ IR .

Q. How can the compound’s reactivity in nucleophilic substitution be systematically studied?

  • Conduct kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF).
  • Use ¹H NMR to track intermediate formation.
  • Perform computational modeling (DFT) to identify reactive sites and transition states .

Q. What role do hydrogen bonding networks play in its stability and solubility?

  • Analyze crystal packing via graph-set analysis (e.g., Etter’s formalism) to identify robust hydrogen-bonded motifs.
  • Correlate thermal stability with DSC/TGA data to assess decomposition thresholds.
  • Study solubility profiles in protic vs. aprotic solvents to inform formulation strategies .

Q. How can its potential as a kinase inhibitor be evaluated?

  • Perform enzyme inhibition assays (e.g., IC₅₀ determination against target kinases like EGFR or VEGFR).
  • Use molecular docking (AutoDock, Schrödinger) to predict binding modes and affinity.
  • Compare selectivity profiles using kinase panels to identify off-target effects .

Methodological Notes

  • Crystallographic Refinement : SHELXL is preferred for high-resolution data, especially for resolving twinned crystals or hydrogen bonding ambiguities .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm assignments .
  • Waste Management : Partner with certified agencies for disposal of chlorinated by-products to comply with environmental regulations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine
Reactant of Route 2
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.